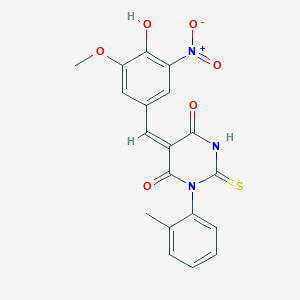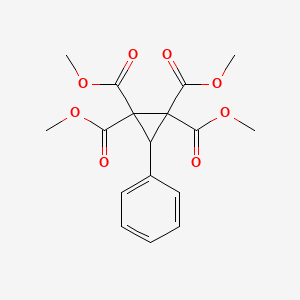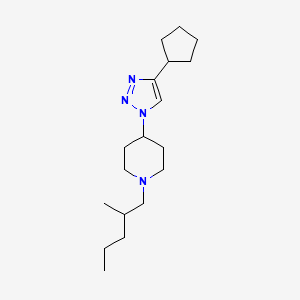![molecular formula C19H20F3N3O B3911369 4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911369.png)
4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine
説明
4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine, commonly known as TFMPA, is a chemical compound that belongs to the class of piperazinamines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
TFMPA has been widely used in scientific research for various applications. It has been studied for its potential use as a ligand in the development of new drugs for the treatment of various diseases, including cancer, schizophrenia, and Parkinson's disease. TFMPA has also been used as a tool in neuroscience research to study the role of various receptors in the brain. It has been shown to selectively bind to certain receptors, making it a valuable tool for studying their function and pharmacology.
作用機序
TFMPA acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning, memory, and pain perception. TFMPA binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the receptor's activity. This mechanism of action has been extensively studied and has led to the development of new drugs targeting mGluR5 for the treatment of various diseases.
Biochemical and Physiological Effects:
TFMPA has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter involved in various physiological processes. TFMPA has also been shown to decrease the activity of certain brain regions involved in the processing of pain perception. These effects have been extensively studied and have led to the development of new drugs targeting mGluR5 for the treatment of various diseases.
実験室実験の利点と制限
TFMPA has several advantages and limitations for lab experiments. Its high selectivity for mGluR5 makes it a valuable tool for studying the function and pharmacology of this receptor. However, its high potency and selectivity can also lead to off-target effects, making it important to use appropriate controls in experiments. Additionally, TFMPA has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
TFMPA has several potential future directions for scientific research. One potential direction is the development of new drugs targeting mGluR5 for the treatment of various diseases, including cancer, schizophrenia, and Parkinson's disease. Another potential direction is the use of TFMPA as a tool in neuroscience research to study the function and pharmacology of mGluR5 and other receptors. Additionally, the development of new synthesis methods and modifications of TFMPA's chemical structure could lead to the development of new compounds with improved properties for scientific research.
特性
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-26-18-5-3-2-4-17(18)24-10-12-25(13-11-24)23-14-15-6-8-16(9-7-15)19(20,21)22/h2-9,14H,10-13H2,1H3/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBMJOAQCWWLHG-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-Methoxyphenyl)-1-piperazinyl)-N-(4-(trifluoromethyl)benzylidene)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3911297.png)

![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3911307.png)


![N-(4-chlorophenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3911323.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3911327.png)
![6-methyl-2-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]pyridin-3-ol](/img/structure/B3911335.png)

![2-[5-(3-cyclohexen-1-yl)-1,3-dioxan-2-yl]phenol](/img/structure/B3911354.png)
![2-{5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B3911377.png)
